N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide is a complex organic compound identified by the Chemical Abstracts Service number 2034457-17-3. It belongs to a class of compounds known for their potential therapeutic applications, particularly in the realm of kinase inhibition. This compound exhibits a unique molecular structure that combines elements of oxazepin and isoxazole, which are known for their biological activity.
This compound is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures. Its molecular formula is , and it has a molecular weight of approximately 384.8 g/mol . The compound is part of ongoing research into receptor interacting protein 1 (RIP1) inhibitors, which are being explored for their roles in inflammatory diseases and cancer therapy .
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and verify the structure of intermediates and products.
The molecular structure of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide can be depicted as follows:
Key structural features include:
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide is primarily studied for its interactions with RIP1 kinase. The compound acts as a selective inhibitor, blocking kinase activity that mediates inflammatory responses.
The mechanism by which this compound inhibits RIP1 involves competitive binding to the ATP-binding site of the kinase. This prevents phosphorylation events that are crucial for signal transduction in inflammatory pathways.
The mechanism of action involves binding to RIP1 kinase, leading to inhibition of downstream signaling pathways associated with tumor necrosis factor (TNF) receptor activation. This inhibition can reduce cellular responses such as apoptosis and necroptosis in inflammatory conditions.
Studies have shown that compounds similar to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide exhibit IC50 values in the nanomolar range against RIP1, indicating potent biological activity .
While specific data on density and boiling points are not available for this compound, it is generally expected to be stable under standard laboratory conditions.
The chemical properties include:
Relevant analyses such as thermal stability studies or solubility tests can provide further insights into its practical applications.
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide has potential applications in:
This compound represents a promising avenue for therapeutic intervention in diseases characterized by dysregulated inflammatory responses.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4